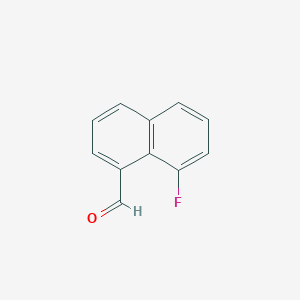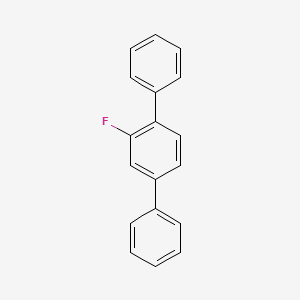
2-fluoro-1,4-diphenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1,4-diphenylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with two phenyl groups and one fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-1,4-diphenylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a reduction process. The general steps are as follows:
Friedel-Crafts Acylation: Benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form an acylated benzene intermediate.
Reduction: The acylated intermediate is then reduced to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-1,4-diphenylbenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.
Nucleophilic Aromatic Substitution: Under certain conditions, the fluorine atom can be replaced by a nucleophile.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Aromatic Substitution: Strong nucleophiles such as amines or alkoxides are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-1,4-diphenylbenzene has several applications in scientific research:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of molecular interactions and binding affinities in biological systems.
Mecanismo De Acción
The mechanism of action of 2-fluoro-1,4-diphenylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The presence of the fluorine atom can influence the reactivity and selectivity of the compound in these reactions. For example, in electrophilic aromatic substitution, the fluorine atom can act as an electron-withdrawing group, affecting the distribution of electron density on the benzene ring .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diphenylbenzene: Similar structure but lacks the fluorine atom.
2-Chloro-1,4-diphenylbenzene: Similar structure with a chlorine atom instead of fluorine.
2-Bromo-1,4-diphenylbenzene: Similar structure with a bromine atom instead of fluorine.
Uniqueness
2-Fluoro-1,4-diphenylbenzene is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties compared to its analogs. The fluorine atom’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions in various applications .
Propiedades
Número CAS |
113770-42-6 |
|---|---|
Fórmula molecular |
C18H13F |
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
2-fluoro-1,4-diphenylbenzene |
InChI |
InChI=1S/C18H13F/c19-18-13-16(14-7-3-1-4-8-14)11-12-17(18)15-9-5-2-6-10-15/h1-13H |
Clave InChI |
CUUSVTWQUYEFNQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)F |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


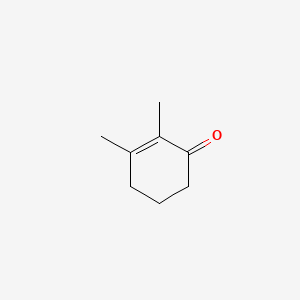
![2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester](/img/structure/B3045707.png)
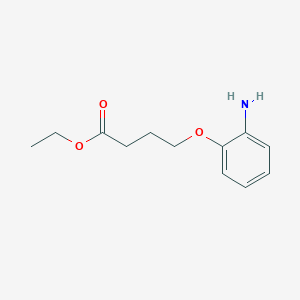
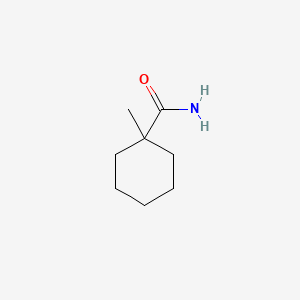
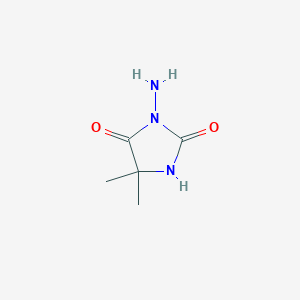
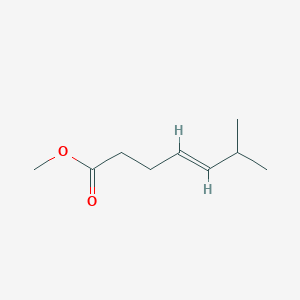
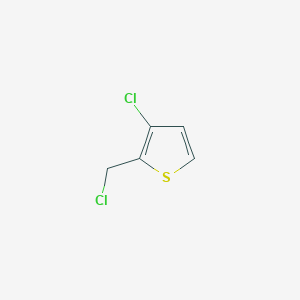
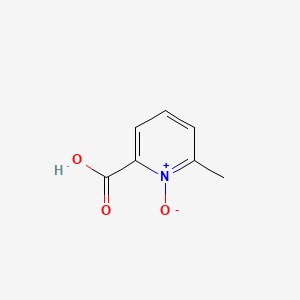

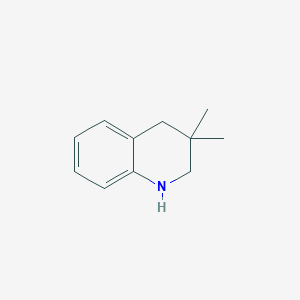

![2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride](/img/structure/B3045722.png)
![Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-](/img/structure/B3045724.png)
